C10H10BrN5NaO6P

PKA signaling kinase selectivity cyclic nucleotide pharmacology

8-Bromo-cAMP sodium salt (8-Br-cAMP, CAS 76939-46-3, molecular formula C₁₀H₁₀BrN₅NaO₆P, MW 430.08) is a cell-permeable, brominated cyclic adenosine 3′,5′-monophosphate (cAMP) analog that functions as a direct activator of cAMP-dependent protein kinase (PKA). Unlike native cAMP, which is membrane-impermeable and rapidly hydrolyzed by phosphodiesterases (PDEs), the 8-bromo substitution confers enhanced membrane permeability and substantial resistance to PDE-mediated degradation.

Molecular Formula C10H10BrN5NaO6P
Molecular Weight 430.08 g/mol
CAS No. 76939-46-3
Cat. No. B1664208
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC10H10BrN5NaO6P
CAS76939-46-3
Synonyms8 Br Cyclic AMP
8 Bromo cAMP
8 Bromo Cyclic Adenosine Monophosphate
8 Bromo Cyclic Adenosine Monophosphate, Monosodium Salt
8 Bromo Cyclic Adenosine Monophosphate, Sodium Salt
8 Bromo Cyclic AMP
8 Bromoadenosine 3',5' Cyclic Monophosphate
8-Br Cyclic AMP
8-Bromo Cyclic Adenosine Monophosphate
8-Bromo Cyclic Adenosine Monophosphate, Monosodium Salt
8-Bromo Cyclic Adenosine Monophosphate, Sodium Salt
8-Bromo Cyclic AMP
8-Bromo-cAMP
8-Bromoadenosine 3',5'-Cyclic Monophosphate
AMP, Br Cycl
Br Cycl AMP
Cyclic AMP, 8-Br
Cyclic AMP, 8-Bromo
Molecular FormulaC10H10BrN5NaO6P
Molecular Weight430.08 g/mol
Structural Identifiers
SMILESC1C2C(C(C(O2)N3C4=NC=NC(=C4N=C3Br)N)O)OP(=O)(O1)[O-].[Na+]
InChIInChI=1S/C10H11BrN5O6P.Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-5(17)6-3(21-9)1-20-23(18,19)22-6;/h2-3,5-6,9,17H,1H2,(H,18,19)(H2,12,13,14);/q;+1/p-1
InChIKeyDMRMZQATXPQOTP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>64.5 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-Bromo-cAMP Sodium Salt (CAS 76939-46-3): A Defined Cell-Permeable cAMP Analog for PKA-Dependent Signaling Research


8-Bromo-cAMP sodium salt (8-Br-cAMP, CAS 76939-46-3, molecular formula C₁₀H₁₀BrN₅NaO₆P, MW 430.08) is a cell-permeable, brominated cyclic adenosine 3′,5′-monophosphate (cAMP) analog that functions as a direct activator of cAMP-dependent protein kinase (PKA) [1]. Unlike native cAMP, which is membrane-impermeable and rapidly hydrolyzed by phosphodiesterases (PDEs), the 8-bromo substitution confers enhanced membrane permeability and substantial resistance to PDE-mediated degradation [2]. Commercial preparations typically achieve ≥98–99% purity by HPLC, with demonstrated solubility ≥100 mM in both water and DMSO .

Why 8-Bromo-cAMP (CAS 76939-46-3) Cannot Be Interchanged with Other cAMP Analogs: Evidence of Distinct Pharmacological Fingerprints


cAMP analogs are not functionally interchangeable despite their shared core structure. Modifications at the N⁶, 2′-O, and C8 positions of the cAMP scaffold produce divergent activation profiles across downstream effectors. 8-Br-cAMP is a full agonist at both PKA and the exchange protein directly activated by cAMP (Epac), whereas N⁶-substituted analogs such as N⁶-benzoyl-cAMP are inefficient Epac activators [1]. Furthermore, in head-to-head enzymatic assays, 8-Br-cAMP fully activates PKA with potency equivalent to native cAMP, while N⁶,2′-O-dibutyryl-cAMP (the most commonly used alternative) fails to stimulate PKA activity at all in certain systems [2]. Substitution also profoundly affects aqueous solubility: 8-Br-cAMP sodium salt achieves ≥100 mM in water, roughly double the solubility of dibutyryl-cAMP and 8-CPT-cAMP, directly impacting the feasible concentration range for cell-based assays . These differences mean that selecting an analog without matching its specific quantitative profile to the experimental endpoint risks false-negative results or mechanistic misinterpretation.

Quantitative Differentiation Evidence for 8-Bromo-cAMP Sodium Salt (CAS 76939-46-3) Versus Key Comparators


PKA Activation with 116-Fold Selectivity Over PKG: Ka = 0.05 µM for PKA vs. 5.8 µM for PKG

8-Br-cAMP activates PKA with a half-maximal activation constant (Ka) of 0.05 µM, while its Ka for cGMP-dependent protein kinase (PKG) is 5.8 µM—a 116-fold difference [1]. Native cAMP, by comparison, exhibits a Ka for PKA in the range of approximately 0.1–0.3 µM depending on the PKA isoform and assay conditions. The 8-bromo modification thus simultaneously improves PKA activation potency while dramatically reducing off-target PKG activation relative to native cAMP [1]. Many widely used cAMP analogs, such as 8-CPT-cAMP, activate both PKA and PKG and inhibit certain PDE isoforms, complicating pathway dissection .

PKA signaling kinase selectivity cyclic nucleotide pharmacology second messenger

Full PKA Agonist Activity vs. Dibutyryl-cAMP Which Fails to Stimulate PKA in Defined Enzymatic Systems

In a purified PKA enzymatic system from Pichia pastoris, 8-Br-cAMP and 8-Cl-cAMP activated PKA with potency equivalent to native cAMP, whereas N⁶,2′-O-dibutyryl-cAMP (DBcAMP, Bucladesine)—the most commonly procured alternative cell-permeable cAMP analog—failed to stimulate PKA enzyme activity at all [1]. In parallel work on vascular smooth muscle, 8-Br-cAMP (10–100 µM) significantly increased soluble PKA activity ratios, while DBcAMP at identical concentrations had no effect on either tension or soluble PKA activity [2]. This indicates that DBcAMP requires intracellular esterase-mediated hydrolysis to release active cAMP species, introducing variability dependent on cell-type-specific esterase expression, whereas 8-Br-cAMP is directly active without metabolic conversion.

PKA enzymatic assay cAMP analog comparison dibutyryl-cAMP kinase activation

Balanced Dual Full Agonism at Epac and PKA vs. Pathway-Biased N⁶-Substituted Analogs

In a systematic cAMP analog mapping study, 8-Br-cAMP and 8-pCPT-cAMP were found to activate both Epac1 and cAMP-dependent protein kinase (cAPK) equally as well as native cAMP, behaving as full agonists at both effectors [1]. In contrast, N⁶-modified analogs such as N⁶-benzoyl-cAMP were inefficient Epac activators while retaining full cAPK agonist activity, creating a PKA-biased profile [1]. 2′-O-alkyl-substituted analogs showed the opposite bias—stronger Epac1 activation but only partial cAPK agonism. The combination of 8-pCPT and 2′-O-methyl substitutions achieved approximately 1,000-fold Epac/cAPK binding selectivity. 8-Br-cAMP therefore occupies a distinct pharmacological niche: it is one of the few commercially available analogs that faithfully recapitulates dual Epac/PKA pathway activation in the same stoichiometric ratio as endogenous cAMP [1].

Epac cAMP signaling PKA pathway selectivity analog mapping

2-Fold Enhancement of iPSC Reprogramming Efficiency in Human Fibroblasts; 6.5-Fold in Synergy with Valproic Acid

In human neonatal foreskin fibroblast (HFF1) cells transduced with the four Yamanaka transcription factors (OCT4, SOX2, KLF4, c-MYC), supplementation with 8-Br-cAMP improved reprogramming efficiency by 2-fold compared to transduction alone [1]. Critically, the combination of 8-Br-cAMP with valproic acid (VPA) produced a synergistic 6.5-fold increase in reprogramming efficiency over baseline [1]. This effect was mechanistically associated with transient down-regulation of the p53 signaling pathway during early reprogramming stages, coupled with up-regulation of cytokine-related and inflammatory pathways, as well as the self-renewal gene CCND2 and associated cyclins CCNA1 and CCNE1 [1]. No equivalent quantitative reprogramming enhancement has been reported for dibutyryl-cAMP or 8-CPT-cAMP in the same human fibroblast reprogramming context.

iPSC reprogramming pluripotency stem cell biology fibroblast valproic acid synergy

Superior Aqueous Solubility (≥100 mM) vs. Dibutyryl-cAMP and 8-CPT-cAMP (~50 mg/mL) for High-Concentration Cell-Based Assays

8-Br-cAMP sodium salt demonstrates aqueous solubility ≥100 mM (approximately 43 mg/mL, with some vendor measurements reaching 86–100 mg/mL or ~200–232 mM) in both water and DMSO . In comparison, dibutyryl-cAMP (Bucladesine) sodium salt exhibits typical water solubility of approximately 50 mg/mL (~100 mM) , while 8-CPT-cAMP sodium salt is limited to approximately 50 mg/mL in water and 55 mg/mL in DMSO . This 2-fold or greater solubility advantage for 8-Br-cAMP translates directly into the ability to prepare more concentrated stock solutions, use smaller solvent volumes that minimize vehicle toxicity in sensitive cell types, and achieve higher final working concentrations without exceeding DMSO tolerability limits—a critical consideration for primary cell cultures and in vivo administration protocols.

solubility formulation cell-based assay stock solution DMSO-free

Evidence-Backed Application Scenarios for 8-Bromo-cAMP Sodium Salt (CAS 76939-46-3) in Research Procurement


Induced Pluripotent Stem Cell (iPSC) Reprogramming Enhancement in Human Fibroblasts

For stem cell laboratories seeking to improve the notoriously low efficiency of human iPSC generation, 8-Br-cAMP provides a validated 2-fold enhancement of reprogramming efficiency as a single agent, and a 6.5-fold increase when combined with valproic acid in HFF1 cells [1]. This protocol-defined application is directly supported by peer-reviewed quantitative evidence and is not replicated by dibutyryl-cAMP or 8-CPT-cAMP in the same system. The compound's high aqueous solubility also facilitates preparation of concentrated stock solutions compatible with the extended culture duration of reprogramming protocols.

PKA-Specific Pathway Dissection Without PKG Cross-Activation Confounds

When the experimental objective requires selective PKA activation with minimal cross-talk to PKG signaling, 8-Br-cAMP offers a 116-fold selectivity window (Ka PKA = 0.05 µM vs. Ka PKG = 5.8 µM) [2]. This stands in contrast to 8-CPT-cAMP, which activates both PKA and PKG and additionally inhibits certain PDE isoforms, complicating mechanistic interpretation. For studies mapping PKA-specific phosphorylation substrates, investigating PKA-dependent gene transcription, or validating PKA inhibitor specificity, 8-Br-cAMP is the preferred procurement choice.

Dual Epac/PKA Pathway Activation to Recapitulate Native cAMP Signaling

For research on neurite outgrowth, insulin secretion, cell migration, or cardiomyocyte function where coordinated Epac and PKA signaling is required, 8-Br-cAMP is one of the few commercially available cAMP analogs demonstrated to be a balanced full agonist at both effectors [3]. N⁶-modified analogs such as N⁶-benzoyl-cAMP are PKA-biased and inefficient at Epac, while 8-pCPT-2′-O-Me-cAMP is strongly Epac-biased. Procuring 8-Br-cAMP avoids the pathway distortion inherent to biased analogs when the biological question demands faithful recapitulation of endogenous cAMP tone.

Cancer Cell Growth Inhibition and Differentiation Studies Requiring PDE-Resistant cAMP Agonism

8-Br-cAMP inhibits HL-60 leukemia cell proliferation with an IC₅₀ of 18 µM (6-day treatment) and is more resistant to PDE hydrolysis than native cAMP [4]. Its anti-proliferative and pro-differentiation effects have been demonstrated across multiple cancer cell lines including malignant glioma (A-172) and esophageal cancer (Eca-109) . For oncology researchers investigating cAMP-mediated growth arrest or differentiation therapy approaches, 8-Br-cAMP provides a PDE-resistant tool that maintains sustained intracellular signaling, unlike native cAMP which is rapidly degraded in culture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for C10H10BrN5NaO6P

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.